

# 1-Benzofuran-3-ylacetonitrile IUPAC name and structure elucidation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Benzofuran-3-ylacetonitrile

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An In-depth Technical Guide to 2-(1-Benzofuran-3-yl)acetonitrile

This guide provides a comprehensive overview of 2-(1-Benzofuran-3-yl)acetonitrile, a heterocyclic compound of interest to researchers and professionals in drug development. The document details its chemical identity, structural features, and key physicochemical properties. It also outlines a general synthetic approach and characterization workflow.

## IUPAC Name and Structure Elucidation

The compound commonly referred to as **1-Benzofuran-3-ylacetonitrile** is systematically named 2-(1-benzofuran-3-yl)acetonitrile or 2-(benzofuran-3-yl)acetonitrile according to IUPAC nomenclature.<sup>[1][2]</sup>

**Structural Analysis:** The core of the molecule is a benzofuran ring system. Benzofuran is a bicyclic heterocyclic compound composed of a benzene ring fused to a furan ring.<sup>[3]</sup> In this specific molecule, an acetonitrile group (-CH<sub>2</sub>CN) is attached to the third position (C3) of the benzofuran ring. The numbering of the benzofuran ring starts from the oxygen atom as position 1.

The chemical structure can be represented by the SMILES string N#CCc1coc2ccccc12.

## Physicochemical Data

The key quantitative properties of 2-(1-Benzofuran-3-yl)acetonitrile are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>7</sub> NO	[1]
Molecular Weight	157.17 g/mol	[1]
CAS Number	52407-43-9	[1]
Appearance	Off-white to yellow solid	[1]
Melting Point	38-42 °C	[1]
Boiling Point	120 °C @ 0.5 mmHg	[1]
InChI Key	BJAJKVZABJZXDC-UHFFFAOYSA-N	
Water Solubility	Insoluble	[1]

## Experimental Protocols: Synthesis and Characterization

While specific, detailed protocols for the synthesis of 2-(1-Benzofuran-3-yl)acetonitrile are not extensively published in the provided context, a general synthetic strategy can be devised based on established methods for creating benzofuran derivatives.[4][5][6]

### General Synthetic Approach:

A common and logical method for synthesizing the target compound is through the nucleophilic substitution of a suitable precursor, such as 3-(halomethyl)-1-benzofuran (e.g., 3-(bromomethyl) or 3-(chloromethyl)-1-benzofuran), with a cyanide salt.

### Methodology:

- Precursor Synthesis:** The starting material, 3-(halomethyl)-1-benzofuran, can be prepared from commercially available 3-methyl-1-benzofuran via radical halogenation or from (1-benzofuran-3-yl)methanol via reaction with a halogenating agent (e.g., SOCl<sub>2</sub> or PBr<sub>3</sub>).

- Cyanation Reaction:
  - Dissolve 3-(halomethyl)-1-benzofuran in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
  - Add a stoichiometric excess of a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN).
  - Heat the reaction mixture under reflux for several hours while monitoring the reaction progress using Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture to room temperature.
- Work-up and Purification:
  - Quench the reaction by pouring the mixture into water.
  - Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
  - Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the resulting crude product by column chromatography on silica gel to yield pure 2-(1-benzofuran-3-yl)acetonitrile.

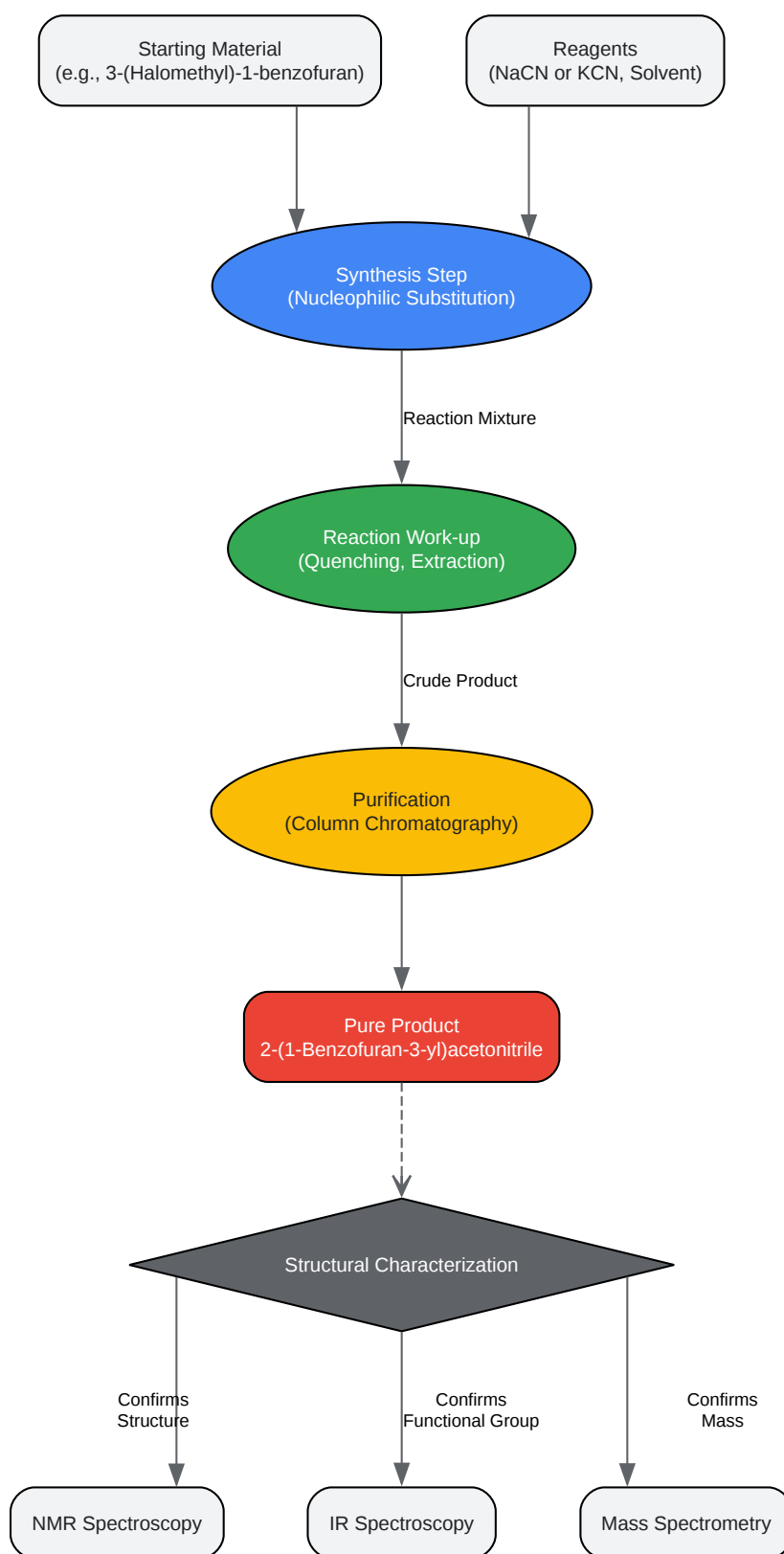
#### Structural Characterization:

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are used to confirm the molecular structure, including the positions of protons and carbons.
- Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic sharp peak for the nitrile ( $\text{C}\equiv\text{N}$ ) stretching vibration.
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 2-(1-Benzofuran-3-yl)acetonitrile.



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Caption: Workflow for Synthesis and Characterization.

## Biological and Research Interest

Benzofuran derivatives are a significant class of heterocyclic compounds found in numerous natural products and synthetic molecules.[6][7] They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[7][8][9] The 3-functionalized benzofuran core, in particular, is present in various biologically active molecules and clinical drugs, such as the antiarrhythmic agent amiodarone.[10] The presence of the nitrile group in 2-(1-Benzofuran-3-yl)acetonitrile makes it a versatile intermediate for the synthesis of other derivatives, such as carboxylic acids, amides, and amines, further expanding its potential in medicinal chemistry research.

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- To cite this document: BenchChem. [1-Benzofuran-3-ylacetonitrile IUPAC name and structure elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1271501#1-benzofuran-3-ylacetonitrile-iupac-name-and-structure-elucidation\]](https://www.benchchem.com/product/b1271501#1-benzofuran-3-ylacetonitrile-iupac-name-and-structure-elucidation)

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